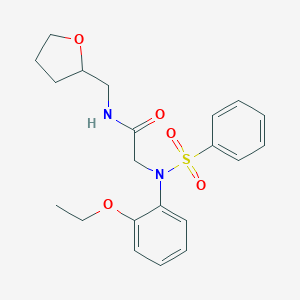![molecular formula C25H21ClN2O4S B298927 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells. For example, in cancer cells, the compound may inhibit cell growth by inducing apoptosis or by disrupting the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been studied in various in vitro and in vivo models. The compound has been shown to induce cell death in cancer cells, inhibit bacterial and fungal growth, and act as a fluorescent probe for metal ions. However, further studies are needed to fully understand the effects of this compound on biological systems.
实验室实验的优点和局限性
The advantages of using 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments include its potential anticancer and antimicrobial activity, as well as its use as a fluorescent probe for metal ions. However, the limitations of using this compound include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for careful optimization of experimental conditions to ensure reproducibility of results.
未来方向
There are several future directions for research on 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. These include:
1. Investigation of the compound's potential use in combination therapy with other anticancer or antimicrobial agents.
2. Further studies to fully understand the mechanism of action of the compound.
3. Optimization of experimental conditions to improve reproducibility of results.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Investigation of the compound's potential use in other scientific research applications, such as biosensors or drug delivery systems.
Conclusion:
In conclusion, 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the fields of cancer research, microbiology, and materials science. Further studies are needed to fully understand the mechanism of action of the compound and to optimize experimental conditions for reproducibility of results.
合成方法
The synthesis of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves the condensation of 3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
科学研究应用
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promising results in various scientific research applications. The compound has been studied for its potential anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its antimicrobial activity, and it has shown significant activity against various bacterial and fungal strains. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C25H21ClN2O4S |
分子量 |
481 g/mol |
IUPAC 名称 |
5-[[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H21ClN2O4S/c1-27-23(29)19(24(30)28(2)25(27)33)11-16-12-20(26)22(21(13-16)31-3)32-14-15-8-9-17-6-4-5-7-18(17)10-15/h4-13H,14H2,1-3H3 |
InChI 键 |
TZSDPEPCFKOEOI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC4=CC=CC=C4C=C3)OC)C(=O)N(C1=S)C |
规范 SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC4=CC=CC=C4C=C3)OC)C(=O)N(C1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)

![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)